An In-depth Technical Guide to 2-Oxa-5-azaspiro[3.5]nonane Oxalate: A Novel Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 2-Oxa-5-azaspiro[3.5]nonane Oxalate: A Novel Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Oxa-5-azaspiro[3.5]nonane oxalate, a spirocyclic scaffold with significant potential in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, synthesis, and prospective applications of this emerging building block. The narrative emphasizes the scientific rationale behind its utility and offers insights into its role in the design of next-generation therapeutics.
Introduction: The Rise of Spirocyclic Oxetanes in Medicinal Chemistry
In the contemporary landscape of drug discovery, there is a pronounced shift away from planar, aromatic structures towards three-dimensional, F(sp³)-rich molecular architectures. This strategic move is driven by the pursuit of compounds with improved physicochemical properties, such as enhanced aqueous solubility, greater metabolic stability, and novel intellectual property space. Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this trend.
The incorporation of an oxetane ring into a spirocyclic framework, as seen in 2-Oxa-5-azaspiro[3.5]nonane, offers a unique combination of desirable attributes. The oxetane moiety can act as a polar surrogate for gem-dimethyl or carbonyl groups, influencing molecular conformation and improving solubility, while the spirocyclic nature imparts a rigid, three-dimensional geometry that can facilitate precise interactions with biological targets.[1] This guide focuses on the oxalate salt of 2-Oxa-5-azaspiro[3.5]nonane, a form that enhances the compound's handling and utility in synthetic applications.
Chemical Structure and Isomeric Considerations
The core structure of 2-Oxa-5-azaspiro[3.5]nonane features a four-membered oxetane ring and a six-membered piperidine ring fused at a single carbon atom. The specific nomenclature, "2-Oxa-5-azaspiro[3.5]nonane," precisely defines the location of the oxygen and nitrogen atoms within the spirocyclic system.
It is crucial to distinguish this isomer from other members of the oxa-azaspiro[3.5]nonane family, such as:
Each isomer possesses a unique spatial arrangement of heteroatoms, which can profoundly impact its chemical reactivity and biological activity. The oxalate salt is formed by the reaction of the basic nitrogen in the piperidine ring with oxalic acid.
Diagram: Chemical Structure of 2-Oxa-5-azaspiro[3.5]nonane Oxalate
Caption: 2D structure of 2-Oxa-5-azaspiro[3.5]nonane and oxalic acid.
Physicochemical Properties
While experimentally determined data for 2-Oxa-5-azaspiro[3.5]nonane oxalate is limited, the properties of the free base have been computed and are available through public databases.[5] These computed values provide a valuable starting point for understanding the compound's behavior.
| Property | Value (for free base) | Source |
| Molecular Formula | C₇H₁₃NO | [5] |
| Molecular Weight | 127.18 g/mol | [5] |
| IUPAC Name | 2-oxa-5-azaspiro[3.5]nonane | [5] |
| CAS Number | 1046153-04-1 | [5] |
| InChI | InChI=1S/C7H13NO/c1-2-4-8-7(3-1)5-9-6-7/h8H,1-6H2 | [5] |
| InChIKey | FNTBEHJVXDDFRG-UHFFFAOYSA-N | [5] |
| SMILES | C1CCNC2(C1)COC2 | [5] |
| XLogP3 | 0.2 | [5] |
| Topological Polar Surface Area | 21.3 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
The oxalate salt form is expected to exhibit higher aqueous solubility and a higher melting point compared to the free base due to its ionic character.
Synthesis and Characterization
A definitive, peer-reviewed synthesis of 2-Oxa-5-azaspiro[3.5]nonane has not been prominently reported in the scientific literature. However, a synthetic route can be proposed based on established methodologies for constructing similar spirocyclic systems. A patent for the synthesis of the related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, provides a viable template.[6]
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step sequence starting from readily available precursors. The key steps would likely involve the formation of the piperidine ring followed by the construction of the oxetane ring, or a convergent approach where both rings are formed around a central core.
Diagram: Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-Oxa-5-azaspiro[3.5]nonane oxalate.
Experimental Protocol: Oxalate Salt Formation (Adapted)
This protocol is adapted from the procedure for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane oxalate.[6]
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Dissolution: Dissolve the crude 2-Oxa-5-azaspiro[3.5]nonane free base in a suitable organic solvent such as isopropanol or ethanol.
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Addition of Oxalic Acid: To the stirred solution, add a solution of oxalic acid (1.0 to 1.2 equivalents) in the same solvent dropwise at room temperature.
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Precipitation: Upon addition of oxalic acid, a precipitate of 2-Oxa-5-azaspiro[3.5]nonane oxalate should form. The mixture may be stirred for an additional 1-2 hours to ensure complete precipitation.
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Isolation: Collect the solid product by vacuum filtration.
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Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials or impurities.
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Drying: Dry the purified 2-Oxa-5-azaspiro[3.5]nonane oxalate under vacuum to a constant weight.
Characterization Techniques
The structural confirmation and purity assessment of 2-Oxa-5-azaspiro[3.5]nonane oxalate would rely on a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the oxetane and piperidine rings. The protons adjacent to the oxygen and nitrogen atoms would appear as downfield multiplets.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the spirocyclic core and a characteristic signal for the carboxylate carbon of the oxalate counterion in the downfield region.
Infrared (IR) Spectroscopy:
The IR spectrum should exhibit characteristic absorption bands corresponding to:
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C-H stretching vibrations of the aliphatic rings.
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C-O-C stretching of the oxetane ether linkage.
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N-H stretching and bending vibrations of the protonated amine.
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Strong absorption bands for the carboxylate (C=O and C-O) stretching of the oxalate anion.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the protonated molecular ion of the free base, [M+H]⁺, providing unequivocal confirmation of the elemental composition.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for 2-Oxa-5-azaspiro[3.5]nonane is not yet widely published, the broader class of azaspirocycles and oxetane-containing molecules has demonstrated significant utility in drug discovery.
Potential Therapeutic Areas:
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Oncology: The rigid spirocyclic scaffold can be used to design potent and selective kinase inhibitors. A derivative of 2-oxa-8-azaspiro[4.5]decane has been investigated as a SHP2 inhibitor for the treatment of cancers.[7]
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Central Nervous System (CNS) Disorders: The introduction of the polar oxetane moiety can improve the permeability of the blood-brain barrier, making this scaffold attractive for the development of CNS-active agents.
-
Infectious Diseases: Novel scaffolds are urgently needed to combat drug-resistant pathogens. The unique three-dimensional shape of 2-Oxa-5-azaspiro[3.5]nonane could be exploited to design new antibacterial or antiviral agents.
The derivative, 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione, is commercially available and serves as a versatile building block for the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[8]
Conclusion and Future Outlook
2-Oxa-5-azaspiro[3.5]nonane oxalate represents a valuable and under-explored building block for medicinal chemistry. Its unique combination of a rigid spirocyclic core and a polar oxetane moiety offers a compelling strategy for the design of novel drug candidates with improved physicochemical and pharmacological properties. While further research is needed to fully elucidate its biological activity and synthetic accessibility, the foundational knowledge of related spirocyclic systems suggests a promising future for this compound. As the demand for novel, three-dimensional scaffolds continues to grow, 2-Oxa-5-azaspiro[3.5]nonane and its derivatives are poised to become important tools in the arsenal of the modern medicinal chemist.
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